2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide 2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 853319-76-3
VCID: VC16046276
InChI: InChI=1S/C18H14Cl2N2O3/c1-25-16-5-3-13(20)9-15(16)21-17(23)10-22-7-6-11-8-12(19)2-4-14(11)18(22)24/h2-9H,10H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol

2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

CAS No.: 853319-76-3

Cat. No.: VC16046276

Molecular Formula: C18H14Cl2N2O3

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide - 853319-76-3

Specification

CAS No. 853319-76-3
Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.2 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-1-oxoisoquinolin-2-yl)acetamide
Standard InChI InChI=1S/C18H14Cl2N2O3/c1-25-16-5-3-13(20)9-15(16)21-17(23)10-22-7-6-11-8-12(19)2-4-14(11)18(22)24/h2-9H,10H2,1H3,(H,21,23)
Standard InChI Key MHKDVIVYAHVSJK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=CC(=C3)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

2-(6-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide (CAS No. 853319-76-3) is an organic compound with the molecular formula C₁₈H₁₄Cl₂N₂O₃ and a molecular weight of 377.22 g/mol . Its IUPAC name, N-(5-chloro-2-methoxyphenyl)-2-(6-chloro-1-oxoisoquinolin-2-yl)acetamide, reflects its two primary subunits: a 6-chloro-1-oxoisoquinoline core and a 5-chloro-2-methoxyphenylacetamide side chain .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number853319-76-3
Molecular FormulaC₁₈H₁₄Cl₂N₂O₃
Molecular Weight377.22 g/mol
IUPAC NameN-(5-chloro-2-methoxyphenyl)-2-(6-chloro-1-oxoisoquinolin-2-yl)acetamide
Canonical SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=CC(=C3)Cl
InChIKeyMHKDVIVYAHVSJK-UHFFFAOYSA-N

Structural Features and Stereoelectronic Properties

The compound’s structure combines an isoquinoline heterocycle (a bicyclic system with a benzene ring fused to a pyridine ring) and a para-chlorinated methoxyphenyl group. The isoquinoline moiety is substituted at position 6 with a chlorine atom and at position 1 with a ketone group, while the acetamide side chain links the heterocycle to the methoxyphenyl group . Computational modeling predicts moderate hydrophobicity (LogP ≈ 3.2) due to the chloro and methoxy substituents, which may influence membrane permeability in biological systems .

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Yield Optimization

StepReagentTemperatureYield (%)
1Benzaldehyde derivative80°C65–70
2SO₂Cl₂0–5°C85–90
3EDC, HOBtRT70–75

Analytical Characterization

High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 377.221 (calculated for C₁₈H₁₄Cl₂N₂O₃) . ¹H-NMR spectra (DMSO-d₆, 400 MHz) exhibit characteristic signals:

  • δ 8.45 (s, 1H, isoquinoline H-5)

  • δ 7.92 (d, J = 8.4 Hz, 1H, phenyl H-6)

  • δ 3.85 (s, 3H, OCH₃).

Physicochemical Properties and Stability

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Its octanol-water partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, aligning with bioavailability challenges common to rigid polycyclic systems .

Thermal and Photolytic Stability

Preliminary stability studies indicate decomposition at temperatures above 200°C, with no significant photodegradation under UV-Vis light (λ > 300 nm) over 72 hours .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy group’s position to optimize target engagement.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability in preclinical models.

  • Target Deconvolution: Identifying protein targets via chemoproteomics or affinity-based profiling.

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